molecular formula C7H6BrFO B13916082 3-Bromo-5-fluoro-2-methylphenol

3-Bromo-5-fluoro-2-methylphenol

Cat. No.: B13916082
M. Wt: 205.02 g/mol
InChI Key: SZVJJMHOBUKKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-methylphenol: is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-methylphenol can be achieved through a multi-step process. One common method involves the bromination and fluorination of 2-methylphenol. The process typically includes:

    Bromination: 2-Methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-2-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenol group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted phenols
  • Quinones
  • Reduced phenol derivatives

Scientific Research Applications

3-Bromo-5-fluoro-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: By interacting with receptors and altering their signaling pathways.

Comparison with Similar Compounds

    3-Bromo-5-methylphenol: Similar structure but lacks the fluorine atom.

    3-Fluoro-5-methylphenol: Similar structure but lacks the bromine atom.

    2-Bromo-5-fluorophenol: Similar structure but lacks the methyl group.

Uniqueness: 3-Bromo-5-fluoro-2-methylphenol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

3-bromo-5-fluoro-2-methylphenol

InChI

InChI=1S/C7H6BrFO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3

InChI Key

SZVJJMHOBUKKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.